molecular formula C31H29NS B14235607 1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole CAS No. 316145-75-2

1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole

Cat. No.: B14235607
CAS No.: 316145-75-2
M. Wt: 447.6 g/mol
InChI Key: LXPCLLLOCZHTQD-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a benzyl group, a methyl group, and a benzothiophene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methyl-1H-indole: Lacks the benzothiophene moiety.

    2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole: Lacks the benzyl group.

    1-Benzyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole: Lacks the methyl group.

Uniqueness

1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

316145-75-2

Molecular Formula

C31H29NS

Molecular Weight

447.6 g/mol

IUPAC Name

1-benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohexen-1-yl]indole

InChI

InChI=1S/C31H29NS/c1-21-24-14-9-11-19-29(24)33-31(21)26-16-7-6-15-25(26)30-22(2)32(20-23-12-4-3-5-13-23)28-18-10-8-17-27(28)30/h3-5,8-14,17-19H,6-7,15-16,20H2,1-2H3

InChI Key

LXPCLLLOCZHTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=C(CCCC3)C4=C(N(C5=CC=CC=C54)CC6=CC=CC=C6)C

Origin of Product

United States

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